6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine
Overview
Description
6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine is a heterocyclic compound with a molecular formula of C8H9N3S and a molecular weight of 179.25 g/mol . This compound is characterized by the presence of an imidazo[1,2-a]pyrazine core structure, which is a fused bicyclic system containing both imidazole and pyrazine rings. The presence of methyl and methylsulfanyl groups at positions 6 and 8, respectively, further defines its chemical identity .
Preparation Methods
The synthesis of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Scientific Research Applications
6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death . In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound has a similar fused bicyclic structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Another similar compound with a pyrimidine ring, known for its wide range of applications in medicinal chemistry.
Pyrrolo[1,2-a]pyrazine: This compound features a pyrrole ring fused with a pyrazine ring and is used in various synthetic and biological applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-methyl-8-methylsulfanylimidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-6-5-11-4-3-9-7(11)8(10-6)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTMRESYFDVMHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=C2C(=N1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719231 | |
Record name | 6-Methyl-8-(methylsulfanyl)imidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094070-46-8 | |
Record name | 6-Methyl-8-(methylsulfanyl)imidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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